molecular formula C16H21N5O2 B12560361 3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 143628-62-0

3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B12560361
CAS No.: 143628-62-0
M. Wt: 315.37 g/mol
InChI Key: FBJZLCHCUCJOEQ-UHFFFAOYSA-N
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Description

3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes dimethylamino groups, a methoxypyridinyl moiety, and a hydrazinylidene linkage. Its intricate molecular architecture makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which allows for the formation of the cyclohexa-2,4-dien-1-one core.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing catalysts to enhance reaction rates, and utilizing purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully saturated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. For instance, its hydrazinylidene linkage can form covalent bonds with nucleophilic sites on proteins, altering their function . Additionally, the dimethylamino groups may enhance its solubility and cellular uptake, facilitating its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features. The presence of both dimethylamino groups and a methoxypyridinyl moiety provides a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound for diverse applications in research and industry .

Properties

CAS No.

143628-62-0

Molecular Formula

C16H21N5O2

Molecular Weight

315.37 g/mol

IUPAC Name

4,5-bis(dimethylamino)-2-[(5-methoxypyridin-2-yl)diazenyl]phenol

InChI

InChI=1S/C16H21N5O2/c1-20(2)13-8-12(15(22)9-14(13)21(3)4)18-19-16-7-6-11(23-5)10-17-16/h6-10,22H,1-5H3

InChI Key

FBJZLCHCUCJOEQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C(=C1)N=NC2=NC=C(C=C2)OC)O)N(C)C

Origin of Product

United States

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